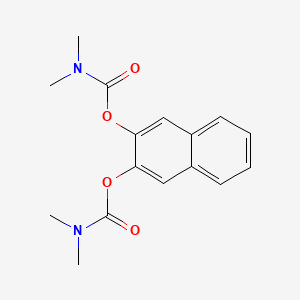![molecular formula C17H20N2O4S B5711199 N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide, also known as DASFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DASFA belongs to the class of acrylamide derivatives and has shown promising results in various studies, making it a subject of interest for further investigation.
Wirkmechanismus
The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide involves the inhibition of certain enzymes and pathways that are involved in cancer cell growth and neurodegeneration. N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell growth. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide also inhibits the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide in lab experiments is its high potency and specificity towards certain enzymes and pathways. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide. One direction is to investigate its potential in treating other diseases such as diabetes and cardiovascular diseases. Another direction is to study its pharmacokinetics and toxicity in order to determine its clinical application. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide involves the reaction of 4-(diethylamino)sulfonylphenylamine with 3-(2-furyl)acryloyl chloride in the presence of a base. The product is obtained as a yellow solid and is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
(E)-N-[4-(diethylsulfamoyl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-19(4-2)24(21,22)16-10-7-14(8-11-16)18-17(20)12-9-15-6-5-13-23-15/h5-13H,3-4H2,1-2H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLGUDYXFROWKL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(diethylsulfamoyl)phenyl]-3-(furan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)



![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)
![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)





![5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide](/img/structure/B5711210.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711214.png)